Structural Scaffold Divergence: Amino-Aryl Pyrimidine vs. Imidazopyridine-based DGAT2 Inhibitors
CAS 904011-26-3 represents a distinct amino-aryl pyrimidine scaffold characterized by an exocyclic 2-amino group on the pyrimidine ring and a direct phenol-pyrimidine biaryl linkage, in contrast to PF-06424439 which employs an imidazopyridine core with a distinct substitution geometry [1]. This scaffold divergence results in calculated property differences: the target compound (MW 457.53, C27H27N3O4) possesses two hydrogen bond donors (amino + phenol) compared to one hydrogen bond donor in the imidazopyridine series, potentially altering target engagement kinetics and selectivity against off-target acyltransferases . The 2,5-dimethylbenzyloxy group introduces a steric profile absent in the imidazopyridine series, which may influence DGAT2 binding pocket complementarity .
| Evidence Dimension | Structural scaffold and physicochemical properties |
|---|---|
| Target Compound Data | Scaffold: 4-(2-aminopyrimidin-4-yl)phenol core with 2-ethoxyphenoxy and 2,5-dimethylbenzyloxy substituents. MW 457.53, HBD count: 2, HBA count: 7, cLogP estimated at 6.2-6.8 |
| Comparator Or Baseline | PF-06424439: Imidazopyridine scaffold. IC50 = 14 nM against human DGAT2 (published data). HBD count: 1, HBA count: 5, cLogP estimated at 4.5-5.0 |
| Quantified Difference | Scaffold class difference (amino-aryl pyrimidine vs. imidazopyridine); +1 hydrogen bond donor; ~1.5-2.0 log units higher calculated lipophilicity |
| Conditions | Calculated physicochemical properties (ChemDraw/MarvinSketch estimates). Biological activity data for comparator from published literature. |
Why This Matters
Scaffold divergence directly impacts binding mode, selectivity fingerprint, and ADME properties, making the amino-aryl pyrimidine series a non-interchangeable tool for probing DGAT2 biology compared to imidazopyridine-based inhibitors.
- [1] PF-06424439 - Product page reporting DGAT2 IC50 of 14 nM. AdooQ Biosciences. CAS 1469284-78-3. View Source
